Methyl 3-(6-decyloxan-2-YL)propanoate

Description

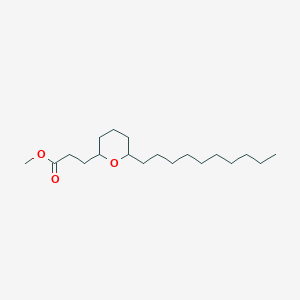

Methyl 3-(6-decyloxan-2-yl)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 6-decyloxan-2-yl group. The oxane (tetrahydropyran) ring at position 3 of the propanoate is further modified with a decyl (C₁₀H₂₁) chain at the 6-position.

Properties

CAS No. |

62287-09-6 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 3-(6-decyloxan-2-yl)propanoate |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-17-13-11-14-18(22-17)15-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

JJPGYGQOEKCYTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1CCCC(O1)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(6-decyloxan-2-YL)propanoate can be synthesized through esterification, where an acid reacts with an alcohol. The specific synthetic route involves the reaction of 3-(6-decyloxan-2-YL)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-decyloxan-2-YL)propanoate undergoes several types of chemical reactions, including:

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.

Major Products Formed

Hydrolysis: Forms 3-(6-decyloxan-2-YL)propanoic acid and methanol.

Reduction: Forms the corresponding alcohol.

Scientific Research Applications

Methyl 3-(6-decyloxan-2-YL)propanoate has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(6-decyloxan-2-YL)propanoate involves its hydrolysis to form the corresponding acid and alcohol. This hydrolysis can occur in the presence of water and an acid or base catalyst . The ester linkage is cleaved, and the products can interact with various molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Methyl 3-Acetoxy-2-Methylene-3-(6-Methyl-2-Pyridyl)Propanoate (Compound 156)

Structural Features :

- Substituents : A pyridyl aromatic ring (6-methyl-2-pyridyl) and an acetoxy group at position 3.

- Functional Groups : Methyl ester, α,β-unsaturated carbonyl system (C=CH₂).

Key Properties :

- Physical State: Yellow oil, indicating low melting point and high solubility in non-polar solvents .

- Spectroscopic Data :

The α,β-unsaturated ester in Compound 156 may enhance reactivity in Michael additions, whereas the saturated oxane ring in the target compound likely reduces electrophilicity.

Methyl (S)-3-(Dimethyl(Phenyl)Silyl)-3-((2R,3R,4R)-6-Methoxy-3-Methyl-4-Phenylchroman-2-YL)Propanoate (Compound 1.5c)

Structural Features :

- Substituents : A chroman ring (6-methoxy-3-methyl-4-phenyl) and a dimethyl(phenyl)silyl group.

- Stereochemistry : Multiple chiral centers (2R,3R,4R).

Key Properties :

- Physical State : Yellow solid with a melting point of 57–62°C, suggesting higher crystallinity than the target compound .

- Synthesis : Prepared via FeCl₃/2,6-lutidine-promoted reaction (64% yield) .

Comparison :

The chroman ring and silyl group introduce steric bulk and stereochemical complexity, which may hinder solubility compared to the linear decyloxan chain. The solid-state stability of Compound 1.5c contrasts with the likely liquid/oil state of the target compound, highlighting the role of substituents in phase behavior.

Methyl 3-[(6-Nitro-4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-YL)Sulfanyl]Propanoate

Structural Features :

- Substituents: Quinazolinone core (6-nitro, 4-oxo, 3-phenyl) and sulfanyl linker.

Key Properties :

- Crystallography: Confirmed planar quinazolinone ring and sulfanyl-propanoate linkage via X-ray diffraction .

- Reactivity : The nitro group may participate in redox reactions, unlike the inert decyl chain in the target compound.

The rigid quinazolinone core contrasts with the flexible oxane ring, affecting conformational dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.